molecular formula C7H13NO3 B11791469 Methyl 5-hydroxypiperidine-2-carboxylate

Methyl 5-hydroxypiperidine-2-carboxylate

Cat. No.: B11791469
M. Wt: 159.18 g/mol
InChI Key: KKBQWQJVUYTRDO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 5-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-hydroxypiperidine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It acts as a metabolite, participating in various biochemical reactions and processes .

Comparison with Similar Compounds

Biological Activity

Methyl 5-hydroxypiperidine-2-carboxylate, a chiral compound with significant biological relevance, has garnered attention for its diverse biochemical activities. This article delves into its biological activity, mechanisms of action, and implications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry, which influences its reactivity and interactions with biological molecules. The compound features a hydroxyl group and a carboxylate moiety that facilitate hydrogen bonding and ionic interactions with target proteins and enzymes.

Enzyme Interactions

The compound interacts with several enzymes, notably lipases, which catalyze the hydrolysis of ester bonds. This interaction is stereospecific, indicating that the enzyme selectively recognizes the specific stereoisomer of the compound. Such interactions can lead to either enzyme inhibition or activation depending on the target.

Cellular Effects

This compound significantly influences cellular processes by modulating key signaling pathways. It affects cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity, which in turn impact gene expression and cellular metabolism.

Biochemical Analysis

Studies have shown that this compound promotes metabolic activity at low doses in animal models, enhancing cellular growth without notable adverse effects. Its stability under physiological conditions allows for sustained biological activity over time .

Dosage Effects

Research indicates that the biological effects of this compound vary with dosage:

  • Low Doses : Enhance metabolic activity and promote cell growth.
  • Higher Doses : May lead to different metabolic responses or potential toxicity.

Case Studies

  • Animal Model Studies : In controlled experiments, low doses of this compound were administered to rodents. Results indicated increased metabolic rates and improved cellular proliferation markers without significant toxicity observed in histological examinations.
  • Enzyme Activity Assays : In vitro assays demonstrated that the compound inhibited lipase activity in a dose-dependent manner, suggesting potential applications in regulating lipid metabolism .

Applications in Research and Industry

This compound serves as a versatile intermediate in organic synthesis and pharmaceutical development:

  • Pharmaceuticals : It is a precursor for synthesizing β-lactamase inhibitors like Avibactam, crucial for combating antibiotic resistance.
  • Biochemical Research : Used extensively to study enzyme-catalyzed reactions and metabolic pathways due to its ability to modulate enzyme activity .

Properties

IUPAC Name

methyl 5-hydroxypiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBQWQJVUYTRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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